molecular formula C25H34O2 B12532462 2,2'-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) CAS No. 746656-40-6

2,2'-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)

Katalognummer: B12532462
CAS-Nummer: 746656-40-6
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: OVNRVTOPDUJBAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) is an organic compound with a complex structure that includes a cyclohexyl ring and multiple methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) typically involves the reaction of 2,4-dimethylcyclohexanone with 4,6-dimethylphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include quinones, reduced derivatives, and various substituted phenols, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2,2’-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) has several scientific research applications:

Wirkmechanismus

The mechanism by which 2,2’-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) exerts its effects involves the modulation of molecular pathways such as the mTOR pathway. This compound can induce autophagy and apoptosis in cancer cells by affecting key proteins and signaling pathways involved in cell survival and death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2’-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol) is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to induce autophagy and apoptosis in cancer cells makes it a promising compound for further research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

746656-40-6

Molekularformel

C25H34O2

Molekulargewicht

366.5 g/mol

IUPAC-Name

2-[(2,4-dimethylcyclohexyl)-(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol

InChI

InChI=1S/C25H34O2/c1-14-7-8-20(17(4)9-14)23(21-12-15(2)10-18(5)24(21)26)22-13-16(3)11-19(6)25(22)27/h10-14,17,20,23,26-27H,7-9H2,1-6H3

InChI-Schlüssel

OVNRVTOPDUJBAQ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(C(C1)C)C(C2=CC(=CC(=C2O)C)C)C3=CC(=CC(=C3O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.